molecular formula C14H13NO2 B076493 N-(3-methoxyphenyl)benzamide CAS No. 13031-49-7

N-(3-methoxyphenyl)benzamide

Cat. No. B076493
CAS RN: 13031-49-7
M. Wt: 227.26 g/mol
InChI Key: UCXCRDPOWBLPHN-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)benzamide is a chemical compound with the molecular formula C14H13NO2 . It is a derivative of benzamide, which is a type of amide that is formed from benzoic acid and an amine .


Synthesis Analysis

The synthesis of benzamide derivatives, including N-(3-methoxyphenyl)benzamide, can be achieved through the direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of N-(3-methoxyphenyl)benzamide consists of a benzamide core with a methoxyphenyl group attached to the nitrogen atom . The exact mass of the molecule is 227.094628657 g/mol . The molecule has one hydrogen bond donor and two hydrogen bond acceptors .


Physical And Chemical Properties Analysis

N-(3-methoxyphenyl)benzamide has a molecular weight of 227.26 g/mol . It has a computed XLogP3 value of 2.4, indicating its lipophilicity . The molecule has a topological polar surface area of 38.3 Ų .

Scientific Research Applications

  • Molecular Structure and Antioxidant Activity :

    • A study analyzed the structure of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffraction, IR spectroscopy, and DFT calculations. The research revealed insights into the molecule's geometry, electronic properties, and antioxidant properties using the DPPH free radical scavenging test (Demir et al., 2015).
  • Corrosion Inhibition Studies :

    • Another study demonstrated the effect of N-Phenyl-benzamide derivatives on the acidic corrosion of mild steel. It found that the methoxy substituent enhances inhibition efficiency, with significant implications for material science (Mishra et al., 2018).
  • Radioiodinated Derivatives for Melanoma Imaging :

    • Radioiodinated N-(dialkylaminoalkyl)benzamides have been studied for melanoma imaging. Compounds with specific substituents showed high uptake in melanoma, offering potential for imaging and therapy (Eisenhut et al., 2000).
  • Alkaline Hydrolysis Mechanisms :

    • The alkaline hydrolysis mechanisms of N-(2-methoxyphenyl)benzamide were investigated using DFT. This study provides insights into the chemical reactivity of such compounds under specific conditions (Jin et al., 2011).
  • Neuroleptic Activity :

    • Research on benzamides for potential neuroleptic use found that certain benzamides, including N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, showed significant inhibitory effects, offering a pathway for new drugs in treating psychosis (Iwanami et al., 1981).

Future Directions

N-(3-methoxyphenyl)benzamide is a crucial building block of many drug candidates . Therefore, the development of efficient and green synthetic methods for this compound and its derivatives can be of considerable importance .

properties

IUPAC Name

N-(3-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-13-9-5-8-12(10-13)15-14(16)11-6-3-2-4-7-11/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXCRDPOWBLPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156450
Record name N-(3-Methoxyphenyl)benzoic acid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)benzamide

CAS RN

13031-49-7
Record name N-(3-Methoxyphenyl)benzoic acid amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Methoxyphenyl)benzoic acid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
A Saeed, RA Khera, N Abbas, J Simpson… - … Section E: Structure …, 2008 - scripts.iucr.org
The title benzamide derivative, C14H12ClNO2, crystallizes with two independent molecules in the asymmetric unit. Both are close to being planar, with dihedral angles between the two …
Number of citations: 10 scripts.iucr.org
MA Abbasi, MI Aziz-ur-Rehman, SZ Siddiqui… - Pak. J …, 2014 - researchgate.net
N-(3-hydroxyphenyl) benzamide (3) was synthesized by the condensation of 3-hydroxyaniline (1) with benzoyl chloride (2) in aqueous medium. From this parent molecule 3, various 3-O…
Number of citations: 5 www.researchgate.net
R Fukai, X Zheng, K Motoshima, A Tai… - …, 2011 - Wiley Online Library
We previously found that N‐(4‐aminophenyl)‐4‐trifluoromethylbenzamide (TFAP), a COX‐1 inhibitor, exhibits an analgesic effect without causing gastric damage. Unfortunately, TFAP …
B Liu, Q Qiu, T Zhao, L Jiao, Y Li, W Huang… - …, 2015 - Wiley Online Library
P‐glycoprotein (P‐gp)‐mediated multidrug resistance (MDR) is a major obstacle for successful cancer chemotherapy. Based on our previous study, 17 novel compounds with the 6,7‐…
S Cakmak, H Kutuk, M Odabasoglu… - Letters in Organic …, 2016 - ingentaconnect.com
In this study, a series of substituted secondary amide compounds were synthesized starting from 2,3-dimethoxybenzoic acid and aniline derivatives. The structures of these synthesized …
Number of citations: 12 www.ingentaconnect.com
Y Zhou, L Zhang, X Fu, Z Jiang, R Tong… - Chemistry & …, 2019 - Wiley Online Library
Glycogen synthase kinase‐3 (GSK‐3) plays an important regulatory role in various signaling pathways; such as PI3 K/AKT, which is closely related to the occurrence and development …
Number of citations: 4 onlinelibrary.wiley.com
S Cakmak, H Kutuk, M Odabasoglu, H Yakan… - researchgate.net
In this study, a series of substituted secondary amide compounds were synthesized starting from Halil Kutuk 2, 3-dimethoxybenzoic acid and aniline derivatives. The structures of these …
Number of citations: 2 www.researchgate.net
LH Klemm, R MANN, CD Lind - The Journal of Organic Chemistry, 1958 - ACS Publications
3, 3'-Dimethoxybenzophenone (VI) has been prepared in 10% over-all yield from either (a) p-anisaldehyde (by the un-equivocal Scheme I) or(6) benzophenone (Scheme II). The …
Number of citations: 24 pubs.acs.org
MC Henry, VM Abbinante… - European Journal of …, 2020 - Wiley Online Library
A one‐pot regioselective method for the preparation of 2‐arylbenzoxazoles from N‐arylbenzamides has been developed using iron(III)‐catalyzed bromination of the aryl ring, followed …
S Tahlan, K Ramasamy, SM Lim… - chemistry …, 2018 - bmcchem.biomedcentral.com
The emergence of bacterial resistance is a major public health problem. It is essential to develop and synthesize new therapeutic agents with better activity. The mode of actions of …
Number of citations: 25 bmcchem.biomedcentral.com

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